molecular formula C14H12Cl2N2O2 B8529607 N-{3-Chloro-4-[(6-chloropyridin-2-yl)oxy]phenyl}propanamide CAS No. 57191-35-2

N-{3-Chloro-4-[(6-chloropyridin-2-yl)oxy]phenyl}propanamide

Cat. No. B8529607
M. Wt: 311.2 g/mol
InChI Key: ZQZIEEBDLHEQMS-UHFFFAOYSA-N
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Patent
US04030910

Procedure details

4-((6-Chloro-2-pyridinyl)oxy)-3-chlorobenzeneamine (7.1 grams; .028 mole) and propionyl chloride (2.6 grams; .028 mole) were contacted in the presence of 40 ml. of dry pyridine and the resulting reaction mixture allowed to stand at ambient temperatures for a period of about 18 hours. The reaction mixture was then poured into 250 ml. of cold water and allowed to stand for about 15 minutes. The resulting product precipitate was recovered by filtration and taken up in boiling benzene and the resulting solution dried, treated with Norite and filtered. Hexane was then added to the filtrate which was then cooled to precipitate the desired N-(3-chloro-4-((6-chloro-2-pyridinyl)oxy)phenyl)propionamide compound as a white crystalline solid having a melting point of 166°-168° C. The product was found to have carbon, hydrogen, nitrogen and chlorine contents of 55.0, 3.9, 9.0 and 22.5, respectively, as compared with the theoretical contents of 54.0, 3.9, 9.0 and 22.8, respectively, calculated for the named structure.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([O:8][C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][C:10]=2[Cl:16])[CH:5]=[CH:4][CH:3]=1.[C:17](Cl)(=[O:20])[CH2:18][CH3:19].N1C=CC=CC=1>O>[Cl:16][C:10]1[CH:11]=[C:12]([NH:15][C:17](=[O:20])[CH2:18][CH3:19])[CH:13]=[CH:14][C:9]=1[O:8][C:6]1[CH:5]=[CH:4][CH:3]=[C:2]([Cl:1])[N:7]=1

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
ClC1=CC=CC(=N1)OC1=C(C=C(C=C1)N)Cl
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
C(CC)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was then poured into 250 ml
WAIT
Type
WAIT
Details
to stand for about 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The resulting product precipitate was recovered by filtration
CUSTOM
Type
CUSTOM
Details
the resulting solution dried
ADDITION
Type
ADDITION
Details
treated with Norite
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
Hexane was then added to the filtrate which
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled
CUSTOM
Type
CUSTOM
Details
to precipitate the desired N-(3-chloro-4-((6-chloro-2-pyridinyl)oxy)phenyl)propionamide compound as a white crystalline solid

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
ClC=1C=C(C=CC1OC1=NC(=CC=C1)Cl)NC(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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